molecular formula C23H23N3O5S2 B2972131 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683766-65-6

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Katalognummer: B2972131
CAS-Nummer: 683766-65-6
Molekulargewicht: 485.57
InChI-Schlüssel: RVXYXMFYFCNPAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzodioxole-substituted thiazole core linked via an amide bond to a sulfonylated benzamide group with a 3-methylpiperidine moiety. The benzodioxole-thiazole scaffold is associated with bioactivity in medicinal chemistry, particularly in targeting enzymes or receptors involved in inflammation and oncology . The sulfonyl group enhances solubility and metabolic stability compared to non-sulfonylated analogs, while the 3-methylpiperidine substituent may influence target binding through steric and electronic effects.

Eigenschaften

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-15-3-2-10-26(12-15)33(28,29)18-7-4-16(5-8-18)22(27)25-23-24-19(13-32-23)17-6-9-20-21(11-17)31-14-30-20/h4-9,11,13,15H,2-3,10,12,14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXYXMFYFCNPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural composition that includes:

  • Thiazole ring : Known for its role in various biological activities.
  • Benzo[d][1,3]dioxole moiety : Associated with antioxidant properties.
  • Sulfonamide group : Often linked to antimicrobial effects.

The molecular formula of the compound is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 358.45 g/mol.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, contributing to its anticancer properties.
  • Antimicrobial Activity : The sulfonamide group enhances the compound's ability to combat bacterial infections by interfering with bacterial folic acid synthesis.
  • Modulation of Signaling Pathways : The structural components can interact with various cellular receptors or pathways, potentially influencing apoptosis and cell cycle regulation.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, as summarized in the following table:

Activity Description IC50 Values
AnticancerInduces apoptosis in cancer cell lines (e.g., MCF-7, HCT116)IC50 ~ 25 µM
AntimicrobialEffective against a range of bacterial strainsIC50 ~ 10 µg/mL
AntimalarialExhibits low IC50 values in malaria-infected cell studiesIC50 ~ 5 µM

Anticancer Activity

A study conducted by Ribeiro Morais et al. explored the anticancer effects of similar compounds, demonstrating that derivatives with thiazole and dioxole structures showed promising cytotoxicity against breast and colorectal cancer cell lines. The tested compound induced significant apoptosis in MCF-7 cells at concentrations as low as 25 µM .

Antimicrobial Properties

In vitro studies have shown that this compound displayed potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial growth through interference with metabolic pathways essential for bacterial survival.

Antimalarial Potential

Research has highlighted the antimalarial activity of this compound, with studies indicating effective inhibition of Plasmodium falciparum at low concentrations. The compound's ability to target specific metabolic pathways in the parasite suggests a novel approach for antimalarial drug development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The target compound shares a benzodioxole-thiazole core with analogs such as 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74) . However, Compound 74 replaces the sulfonyl-benzamide group with a cyclopropane carboxamide and incorporates a 4-methoxyphenyl and pyrrolidin-1-yl substituent, which may alter binding affinity and selectivity .

Substituent Variations

Sulfonyl vs. Carboxamide Groups

The target compound’s 4-((3-methylpiperidin-1-yl)sulfonyl)benzamide group distinguishes it from analogs like Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate (476465-24-4) , which features a thiadiazole ring with a carboxamido linkage.

Piperidine vs. Pyrrolidine Moieties

The 3-methylpiperidine substituent in the target compound contrasts with the pyrrolidin-1-yl group in Compound 74 . Piperidine’s six-membered ring offers greater conformational flexibility and basicity compared to pyrrolidine’s five-membered structure, which may influence interactions with hydrophobic pockets in target proteins.

Structural and Functional Comparison Table

Compound Name/ID Core Structure Key Substituents Synthetic Route Highlights Reference
Target Compound Benzodioxole-thiazole 4-((3-methylpiperidin-1-yl)sulfonyl)benzamide Likely sulfonylation/amide coupling N/A
Compound 74 () Benzodioxole-thiazole Cyclopropane-1-carboxamide, 4-methoxyphenyl, pyrrolidin-1-yl Carbodiimide-mediated coupling
476465-24-4 () Thiadiazole-benzodioxole Ethyl propanoate, thioether linkage Esterification
(E)-4-... benzamide () Thiazolidinone-ylidene methyl Phenyl Carbodiimide coupling

Key Research Findings

  • Sulfonyl Advantage : The sulfonyl group in the target compound may confer superior pharmacokinetic properties compared to carboxamide or ester-containing analogs .
  • Piperidine vs. Pyrrolidine : Piperidine’s larger ring size could enhance binding to targets requiring deeper hydrophobic interactions, whereas pyrrolidine’s rigidity might favor selectivity in certain enzyme pockets .
  • Synthetic Flexibility : Carbodiimide-mediated coupling (common in ) is versatile for amide bond formation but may require optimization for sterically hindered substrates like cyclopropane derivatives .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide?

The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones under reflux conditions in ethanol or THF .
  • Sulfonylation : Reaction of 4-(chlorosulfonyl)benzoyl chloride with 3-methylpiperidine in the presence of a base (e.g., triethylamine) to introduce the sulfonylpiperidine moiety .
  • Coupling reactions : Amide bond formation between the thiazole-amine and benzoyl chloride derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) . Yield optimization often requires controlled temperature (0–5°C for sulfonylation) and inert atmospheres .

Q. Which analytical techniques are essential for structural validation and purity assessment?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and amide bond integrity .
  • Mass spectrometry (ESI-MS) : To verify molecular ion peaks and detect impurities .
  • Elemental analysis : Combustion analysis (C, H, N, S) to validate stoichiometry .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) for purity ≥95% .

Q. How is preliminary biological activity screening conducted for this compound?

Initial screening involves:

  • Enzyme inhibition assays : Testing against target enzymes (e.g., kinases, PFOR) using fluorogenic substrates .
  • Cellular assays : Dose-response studies (0.1–100 µM) in relevant cell lines (e.g., cancer, microbial) with viability measured via MTT or resazurin .
  • Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of the thiazole and sulfonylpiperidine moieties?

  • Thiazole modifications : Introducing electron-withdrawing groups (e.g., -Cl, -CF3_3) at the 4-position enhances metabolic stability but may reduce solubility .
  • Sulfonylpiperidine adjustments : Replacing 3-methylpiperidine with 4-cyclohexylpiperazine improves target selectivity by reducing off-target binding .
  • Bioisosteric replacements : Substituting the benzo[d][1,3]dioxole group with a 4-methoxyphenyl ring maintains potency while simplifying synthesis . Computational docking (AutoDock Vina) can predict binding poses to prioritize analogs .

Q. What experimental strategies resolve discrepancies in biological data across assays?

Contradictions (e.g., high in vitro potency vs. low cellular activity) may arise from:

  • Membrane permeability issues : Measure logP (e.g., shake-flask method) and use PAMPA assays to evaluate passive diffusion .
  • Protein binding : Quantify plasma protein binding via equilibrium dialysis; modify lipophilicity to reduce sequestration .
  • Metabolic instability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., benzylic oxidation) .

Q. How can computational modeling predict off-target interactions and toxicity?

  • Pharmacophore modeling : Tools like Schrödinger Phase identify shared features with known toxicophores (e.g., hERG inhibition) .
  • Molecular dynamics simulations : Assess binding stability to unintended targets (e.g., cytochrome P450 isoforms) .
  • ADMET prediction : SwissADME or ADMETLab estimate hepatotoxicity, Ames mutagenicity, and bioavailability .

Q. What crystallographic insights inform the compound’s binding mode?

Single-crystal X-ray diffraction reveals:

  • Hydrogen-bonding networks : The amide carbonyl forms hydrogen bonds with active-site residues (e.g., N–H···O in PFOR enzyme) .
  • Conformational rigidity : The thiazole ring’s planarity restricts rotational freedom, enhancing binding entropy .
  • Intermolecular interactions : Non-classical C–H···F bonds stabilize crystal packing, which correlates with solubility .

Q. How can flow chemistry improve scalability and reproducibility of synthesis?

  • Continuous-flow reactors : Enable precise control of reaction parameters (e.g., residence time, temperature) for sulfonylation and coupling steps .
  • In-line purification : Integrate scavenger resins (e.g., polymer-supported TEA) to remove excess reagents .
  • DoE optimization : Response surface methodology (RSM) identifies critical factors (e.g., reagent stoichiometry, flow rate) to maximize yield .

Methodological Notes

  • Contradictory data : Cross-validate assays using orthogonal methods (e.g., SPR vs. ITC for binding kinetics) .
  • Synthetic challenges : Use microwave-assisted synthesis to accelerate slow steps (e.g., cyclization) while minimizing decomposition .
  • Safety : Handle sulfonating agents (e.g., chlorosulfonic acid) in fume hoods with appropriate PPE due to corrosivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.